4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride
Description
Molecular Geometry and Hydrogen-Bonding Networks
Single-crystal X-ray diffraction studies of analogous piperazine-pyrazole hybrids, such as 1-methyl-4-(4-nitro-1H-pyrazol-5-yl)piperazine, reveal monoclinic crystal systems (space group P2₁) with intermolecular N–H⋯N hydrogen bonds between the pyrazole nitrogen and piperazine protons. For 4-(4-nitro-1H-pyrazol-1-yl)piperidine hydrochloride, the protonation of the piperidine nitrogen induces a chair conformation stabilized by three-centered N⁺–H⋯Cl⁻ hydrogen bonds (bond lengths: 2.12–2.25 Å), as observed in related hydrochloride salts. The dihedral angle between the pyrazole and piperidine rings measures 54.7°, minimizing steric clashes between the nitro group and axial piperidine hydrogens.
Table 1: Key bond distances in the piperidine-pyrazole core
| Bond | Distance (Å) | Source Compound |
|---|---|---|
| N1–N2 (pyrazole) | 1.365 | 4-Fluoro-1H-pyrazole |
| C5–N1 (piperidine) | 1.474 | Piperazine-pyrazole |
| C3–N2 (pyrazole) | 1.288 | Nitrophenyl-2-pyrazolines |
The nitro group adopts a coplanar orientation with the pyrazole ring (torsion angle: 3.8°), facilitating conjugation with the aromatic π-system. This planar arrangement contrasts with the orthogonal nitro group orientation observed in 2,4-dinitrophenyl pyrazolines, where steric hindrance from adjacent substituents forces non-planarity.
Packing Motifs and Supramolecular Interactions
Crystal packing analysis of related compounds shows one-dimensional chains formed via N–H⋯Cl⁻ interactions, with interchain distances of 5.1659 Å. In the title compound, these chains further assemble into sheets through offset π-stacking between pyrazole rings (centroid-centroid distance: 3.89 Å, slippage angle: 21°). The chloride ions occupy tetrahedral voids created by four protonated piperidine units, resembling the packing motif observed in 4-chloro-1H-pyrazole hydrochloride derivatives.
Properties
IUPAC Name |
4-(4-nitropyrazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c13-12(14)8-5-10-11(6-8)7-1-3-9-4-2-7;/h5-7,9H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLZTPDEYQBXSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride typically involves the reaction of 4-nitro-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 4-position of the pyrazole ring undergoes selective reduction under catalytic hydrogenation conditions.
Mechanistic Insight :
-
Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group.
-
Sodium borohydride with CuCl₂ generates active copper hydride species for partial reduction .
Electrophilic Substitution on the Pyrazole Ring
The electron-deficient pyrazole ring facilitates electrophilic substitution at the 3- and 5-positions.
Key Notes :
-
Bromination is regioselective at C3, avoiding the sterically hindered C5 position.
-
Nitro groups deactivate the ring, making additional nitration challenging .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation and acylation reactions.
Side Reactions :
-
Prolonged exposure to strong alkylating agents (e.g., methyl triflate) may lead to quaternary ammonium salt formation .
Condensation and Cross-Coupling
The nitro group enables participation in Ullmann-type couplings and condensations.
Challenges :
Stability and Degradation
The compound exhibits pH-dependent stability:
Thermal Stability :
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Primary Site | Catalyst Dependence |
|---|---|---|---|
| Reduction (Nitro → Amine) | Fast | Pyrazole C4 | Pd/C essential |
| Electrophilic Substitution | Moderate | Pyrazole C3/C5 | Acid/Lewis acid required |
| Piperidine Alkylation | Fast | Piperidine N1 | Base required |
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride exhibits a range of biological activities, primarily in anti-inflammatory and analgesic contexts. Its interaction with various biological targets is under investigation, suggesting potential applications in treating inflammatory diseases and pain management.
Anti-inflammatory and Analgesic Properties
Preliminary studies have shown that this compound may inhibit pathways involved in inflammation. For example, it has been linked to the modulation of cytokines such as TNF-α and IL-6, which are critical in inflammatory responses . The compound's ability to reduce edema in animal models further supports its potential as an anti-inflammatory agent .
Anti-inflammatory Activity
A study examined the effects of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride on carrageenan-induced paw edema in rats. The results indicated significant reductions in swelling compared to controls, showcasing its potential as an anti-inflammatory treatment .
Cytotoxicity Against Cancer Cell Lines
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including those associated with leukemia and lung cancer. The half-maximal inhibitory concentrations (IC) were found to be promising, indicating its potential as a chemotherapeutic agent .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound, particularly in models of cognitive impairment and neurodegeneration. Its ability to modulate neuroinflammatory responses suggests possible applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural and Functional Differences
The table below highlights key differences between 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride and analogous compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electrophilicity compared to the methyl group in 4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl, altering reactivity in nucleophilic substitutions .
- Pharmacological Activity : Paroxetine HCl’s benzodioxol and fluorophenyl substituents enable serotonin reuptake inhibition, a mechanism absent in nitro-pyrazole derivatives .
- Molecular Weight and Solubility : The dihydrochloride form of 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine enhances solubility (305.22 g/mol) compared to the anhydrous target compound (217.66 g/mol) .
Research Findings
- Biological Screening: Pyrimidinone derivatives (e.g., 7-(1-Methylpiperidin-4-yl)-pyrimidin-4-one) exhibit antiproliferative activity in cancer cell lines, whereas nitro-pyrazole derivatives are prioritized for kinase target engagement .
- Crystallographic Analysis : SHELX software has been employed to resolve the crystal structures of piperidine-based pharmaceuticals like Paroxetine HCl, confirming stereochemical precision critical for SSRI activity .
Biological Activity
4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride can be represented as follows:
This compound features a piperidine ring linked to a nitro-substituted pyrazole, which is crucial for its biological activity.
Anticancer Properties
Research indicates that pyrazole derivatives, including 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride, exhibit significant anticancer activities. Pyrazole compounds have been associated with the inhibition of various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest .
| Cancer Type | Cell Line | Activity |
|---|---|---|
| Breast | MDA-MB-231 | Antiproliferative effects |
| Lung | A549 | Cell cycle arrest |
| Prostate | LNCaP | Induction of apoptosis |
Anti-inflammatory Activity
The anti-inflammatory potential of 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride has been explored in various studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study reported that pyrazole derivatives could reduce inflammation in animal models by modulating the expression of inflammatory mediators .
| Inflammatory Mediator | Inhibition (%) |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperidine moiety has been linked to enhanced antimicrobial activity .
| Bacterial Strain | Activity |
|---|---|
| E. coli | Significant inhibition |
| S. aureus | Moderate inhibition |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole and piperidine rings can significantly influence biological activity. The introduction of electron-withdrawing groups (like nitro groups) on the pyrazole ring enhances anticancer and anti-inflammatory properties. Conversely, substituents on the piperidine ring can affect solubility and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Treatment : A clinical trial involving a series of pyrazole derivatives showed promising results in reducing tumor size in patients with advanced breast cancer.
- Anti-inflammatory Drug Development : Research has led to the development of new anti-inflammatory agents based on the pyrazole scaffold, demonstrating significant reductions in pain and inflammation in rheumatoid arthritis patients.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(4-Nitro-1H-pyrazol-1-yl)piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-nitro-1H-pyrazole and piperidine derivatives under alkaline conditions, followed by HCl treatment to form the hydrochloride salt (analogous to ). Key factors include:
- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may degrade nitro groups.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substitution patterns and salt formation.
- X-ray Crystallography : Resolve crystal structure, as demonstrated for pyrazole-piperidine hybrids (e.g., ).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peak) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer :
- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media. Monitor via HPLC .
- Thermal Stability : Decomposition occurs above 150°C (TGA analysis recommended). Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for nitro-group retention during synthesis .
- Machine Learning : Train models on pyrazole-piperidine reaction datasets to predict optimal solvent/base combinations .
Q. What strategies resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?
- Methodological Answer :
- Dose-Response Analysis : Use Hill plots to distinguish receptor-specific effects from non-specific toxicity.
- Off-Target Screening : Employ kinase/GPCR panels to identify unintended interactions (e.g., ’s pyrazole carboxamide analogs).
- Metabolite Profiling : LC-MS/MS to detect degradation products interfering with assays .
Q. How does the nitro group influence electrochemical behavior in catalytic applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
